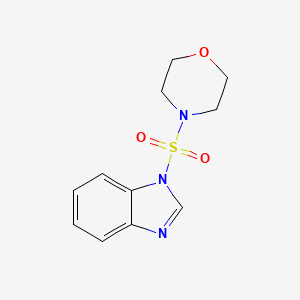![molecular formula C16H22FN3O2 B4023929 1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4023929.png)
1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex nitrogen-containing heterocycles, such as azepanes, often involves strategies like intramolecular cyclization or intermolecular cycloaddition reactions. For instance, azepanes can be synthesized through ring expansions of 2-alkenylazetidinium salts, providing a pathway to substituted azepanes with high chemoselectivity dependent on the nature of the base and the stereochemistry of intermediate ammonium ylides (Couty, F., Durrat, F., Evano, G., & Marrot, J., 2006).
Molecular Structure Analysis
The molecular structure of nitrogen-containing compounds like “1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane” is characterized by the presence of nitro groups and a pyrrolidinyl ring. Such structures have been analyzed through various spectroscopic techniques, including NMR and X-ray crystallography, to determine their conformations and electronic arrangements. For example, the structural behavior of nitrophenyl derivatives of pyrrole has been studied for their anion binding properties and resulting color changes upon deprotonation, indicating the significant role of nitro groups and nitrogen-containing rings in the molecular behavior of these compounds (Camiolo, S., Gale, P. A., Hursthouse, M., & Light, M., 2003).
Chemical Reactions and Properties
The chemical reactivity of compounds containing azepane rings and nitro groups is influenced by the presence of these functional groups. For instance, the nitro group can undergo reduction reactions or participate in nucleophilic substitutions, while the azepane ring can be involved in cycloaddition reactions. The study of novel synthesis routes for fluorine-containing pyridine derivatives provides insights into the intermolecular cyclization processes and subsequent transformations that could be relevant to understanding the chemical reactivity of “1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane” derivatives (Suzuki, H., Sakai, N., Iwahara, R., Fujiwaka, T., Satoh, M., Kakehi, A., & Konakahara, T., 2007).
Zukünftige Richtungen
While specific future directions for “1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane” are not mentioned in the literature, the pyrrolidine ring, a key component of this compound, is of great interest in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c17-13-11-16(20(21)22)15(19-9-5-6-10-19)12-14(13)18-7-3-1-2-4-8-18/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJCXWQDVILXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCCC3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023852.png)
![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)-3-nitrobenzamide](/img/structure/B4023863.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4023870.png)

![2-(3-chlorophenyl)-5-methyl-4-{[(2-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023884.png)
![5,5'-[(2,4-dichlorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4023887.png)
![4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4023888.png)
![5-({3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B4023893.png)


![2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B4023906.png)
![4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023921.png)
![3-[4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)
![4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023932.png)